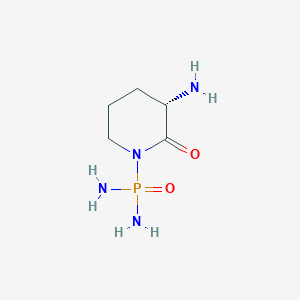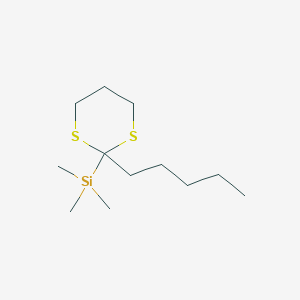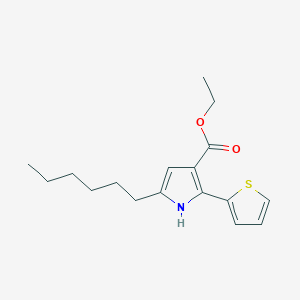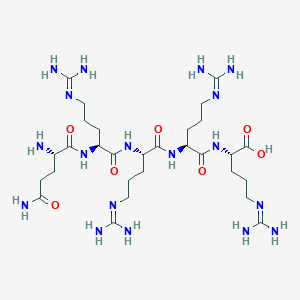![molecular formula C11H14BrN3O B12590270 1H-1,4-Diazepine, 1-[(5-bromo-3-pyridinyl)carbonyl]hexahydro- CAS No. 613660-33-6](/img/structure/B12590270.png)
1H-1,4-Diazepine, 1-[(5-bromo-3-pyridinyl)carbonyl]hexahydro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-1,4-Diazepine, 1-[(5-bromo-3-pyridinyl)carbonyl]hexahydro- is a heterocyclic compound that belongs to the diazepine family. This compound is characterized by its unique structure, which includes a seven-membered ring containing two nitrogen atoms. The presence of the bromopyridinyl group adds to its chemical diversity and potential biological activity.
Méthodes De Préparation
The synthesis of 1H-1,4-Diazepine, 1-[(5-bromo-3-pyridinyl)carbonyl]hexahydro- can be achieved through various synthetic routes. One common method involves the heterocyclization reaction of a precursor compound with ethylenediamine in the presence of a catalyst such as silica sulphuric acid . This reaction typically requires controlled conditions, including specific temperatures and reaction times, to ensure high yield and purity of the final product.
Industrial production methods may involve the use of organic-inorganic hybrid-immobilized solid support reagents to enhance the efficiency and scalability of the synthesis process .
Analyse Des Réactions Chimiques
1H-1,4-Diazepine, 1-[(5-bromo-3-pyridinyl)carbonyl]hexahydro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromopyridinyl group allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
1H-1,4-Diazepine, 1-[(5-bromo-3-pyridinyl)carbonyl]hexahydro- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: This compound has shown potential as an antimicrobial and antifungal agent.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1H-1,4-Diazepine, 1-[(5-bromo-3-pyridinyl)carbonyl]hexahydro- involves its interaction with specific molecular targets. The bromopyridinyl group plays a crucial role in binding to target proteins or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
1H-1,4-Diazepine, 1-[(5-bromo-3-pyridinyl)carbonyl]hexahydro- can be compared with other similar compounds, such as:
1H-1,4-Diazepine, hexahydro-1-(2-pyridinyl): This compound lacks the bromine atom, which may result in different chemical reactivity and biological activity.
1H-1,4-Diazepine, 1-[(5-chloro-3-pyridinyl)carbonyl]hexahydro-:
The uniqueness of 1H-1,4-Diazepine, 1-[(5-bromo-3-pyridinyl)carbonyl]hexahydro- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
613660-33-6 |
|---|---|
Formule moléculaire |
C11H14BrN3O |
Poids moléculaire |
284.15 g/mol |
Nom IUPAC |
(5-bromopyridin-3-yl)-(1,4-diazepan-1-yl)methanone |
InChI |
InChI=1S/C11H14BrN3O/c12-10-6-9(7-14-8-10)11(16)15-4-1-2-13-3-5-15/h6-8,13H,1-5H2 |
Clé InChI |
YBXWMIPGYAFHDF-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCN(C1)C(=O)C2=CC(=CN=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{[4,4-Diethoxy-1-(phenylselanyl)but-1-en-2-yl]sulfanyl}benzene](/img/structure/B12590196.png)
![2-Pyridinamine, 3-[(2,3-difluorophenyl)methoxy]-](/img/structure/B12590200.png)
![[(1R,2S)-2-(Methoxycarbonyl)-2-methylcyclopropyl]boronic acid](/img/structure/B12590205.png)
![3-[Imino(phenyl)methyl]phenol](/img/structure/B12590220.png)



![2,3-Bis{2-[2-(2,2-diphenylethenyl)phenyl]ethenyl}anthracene](/img/structure/B12590237.png)





